

Clomipramine synthesis iminodibenzyl alkylation process

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Compound Focus: Clomipramine Hydrochloride

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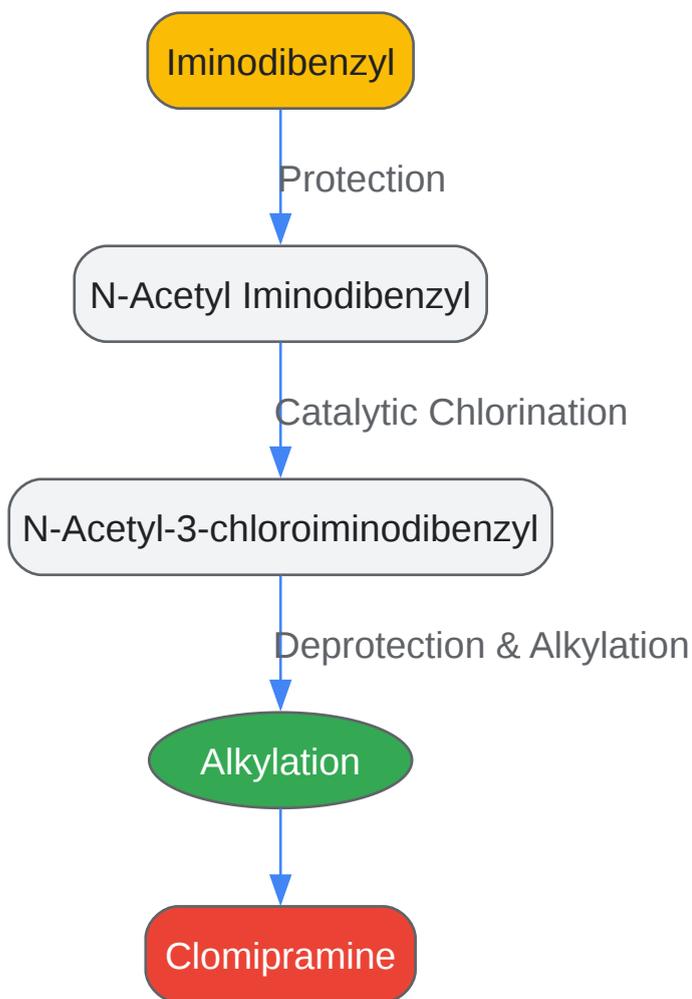
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Clomipramine and Its Key Intermediate

Clomipramine is a tricyclic antidepressant with the chemical name **3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine** [1]. Its core structure is based on the **iminodibenzyl** (10,11-dihydro-5H-dibenzo[b,f]azepine) ring system [2]. The synthesis involves attaching a 3-(dimethylamino)propyl side chain to the nitrogen atom of a chlorinated iminodibenzyl derivative [3] [4].

Synthetic Route to Clomipramine

The overall synthesis from iminodibenzyl involves protection, chlorination, and alkylation. The following diagram illustrates the relationships between these key steps:



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Summary of the clomipramine synthesis pathway from iminodibenzyl.

Advanced Process for Chlorinating the Intermediate

A modern method synthesizes the key intermediate **N-Acetyl-3-chloroiminodibenzyl** directly via catalytic electrophilic substitution, avoiding lengthy traditional routes [4]. The table below summarizes optimal conditions for this direct chlorination process:

Reaction Parameter	Optimal Conditions / Characteristics
Starting Material	N-Acetylaminodibenzyl (II) [4]

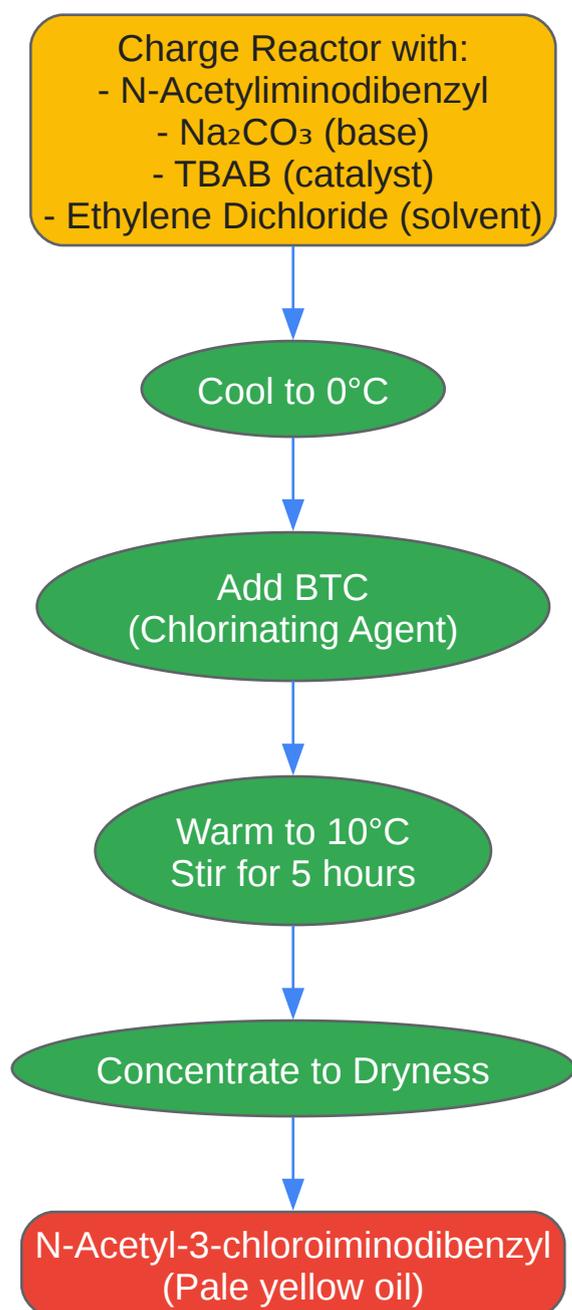
Reaction Parameter	Optimal Conditions / Characteristics
Chlorinating Agent	Bis(trichloromethyl) carbonate (BTC) [4]
Catalyst	Tetrabutylammonium bromide [4]
Acid Binding Agent	Sodium carbonate [4]
Solvent	Ethylene dichloride or Methylene dichloride [4]
Reaction Temperature	5-10 °C [4]
Molar Ratio (Substrate:BTC)	1:1 to 1:1.3 [4]
Reported Yield	Up to 90% [4]

Detailed Experimental Protocol for Chlorination

This procedure is adapted from a patent that describes a direct, catalytic chlorination method [4].

- **Step 1: Reaction Setup.** In a 500 ml reaction flask, add N-acetylaminodibenzyl (23.73 g, 100 mmol), sodium carbonate (13.82 g, 100 mmol), tetrabutylammonium bromide (2.78 g, 10 mmol), and ethylene dichloride (100 mL). Mix the contents until uniform.
- **Step 2: Chlorination.** Cool the reaction mixture to 0 °C. Slowly add bis(trichloromethyl) carbonate (29.68 g, 100 mmol) to the system. After the addition is complete, allow the temperature to rise to 10 °C and maintain this temperature with stirring for 5 hours.
- **Step 3: Work-up.** Concentrate the reaction mixture under normal pressure to dryness to obtain the target product, N-acetyl-3-chloroiminodibenzyl, as a pale yellow oil.

The workflow for this specific chlorination process is detailed below:



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Experimental workflow for the catalytic chlorination of N-acetyliminodibenzyl.

Key Synthesis Process Notes

- **Advantages of Modern Route:** The direct chlorination method is considered **green chemistry** with a simpler process, safer operation, and is suitable for industrial production compared to older, multi-

step routes that required very low temperatures (-50 °C) and had low overall yield (≈10%) [4].

- **Subsequent Steps:** After chlorination, the N-acetyl protecting group must be removed (deacetylation) to obtain 3-chloroiminodibenzyl. This intermediate is then alkylated with 3-(dimethylamino)propyl chloride (or a derivative) to form the final clomipramine base, which is converted to the hydrochloride salt [3] [4].

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